
12-Phenyldodecanoic acid
Overview
Description
12-Phenyldodecanoic acid is an organic compound with the molecular formula C18H28O2. It is characterized by a twelve-carbon linear chain with a carboxylic acid group at one end and a phenyl group attached to the twelfth carbon atom. This compound is a white crystalline solid with a melting point of approximately 60.5-61.5°C and a boiling point of 174°C under reduced pressure . It is known for its solubility in non-polar solvents such as ether and benzene, while being poorly soluble in water .
Mechanism of Action
Target of Action
12-Phenyldodecanoic acid is an organic compound
Mode of Action
It’s known that the compound has a phenyl group attached to the end of the carbon chain opposite the carboxylic acid group . The presence of these functional groups significantly influences the compound’s physical and chemical properties . .
Biochemical Pathways
It’s known that the compound can be used as a component of lubricants, surfactants, and preservatives
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°C) . .
Preparation Methods
12-Phenyldodecanoic acid can be synthesized through several methods:
Esterification and Hydrogenation: One common method involves the reaction of phenoxyacetic acid ethyl ester with dodecanoic anhydride to form phenoxy dodecanoic acid ester.
Hydrogenation of 12-Phenyl-10-dodecenoic Acid: Another method involves the hydrogenation of 12-phenyl-10-dodecenoic acid using palladium on carbon as a catalyst.
Chemical Reactions Analysis
12-Phenyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Lithium aluminum hydride is a typical reducing agent used in this reaction.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce substituents like bromine or nitro groups onto the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride produces alcohols .
Scientific Research Applications
Chemical Properties and Structure
12-Phenyldodecanoic acid features a phenyl group attached to a dodecanoic acid backbone, which contributes to its unique chemical properties. The compound is characterized by:
- Molecular Formula : C18H28O2
- Molar Mass : 284.42 g/mol
- Structure : Contains a hydrophobic dodecane chain and a hydrophilic carboxylic acid group, making it amphiphilic.
Fatty Acid Activation
Research indicates that this compound can be activated by specific enzymes in bacteria, such as FadD from Pseudomonas putida. This enzyme facilitates the conversion of fatty acids into acyl-CoA derivatives, which are essential for various metabolic pathways, including the synthesis of polyhydroxyalkanoates (PHAs) . The ability to utilize long-chain fatty acids like this compound for PHA production showcases its potential in bioplastic manufacturing.
Biosynthesis Studies
Studies have demonstrated the role of this compound in the biosynthesis of alkenes in higher plants. When administered to germinating safflower seeds, it was shown to influence alkene production through mass spectrometric analysis . This highlights its utility in understanding plant metabolism and developing bioengineering strategies for enhanced oil production.
Photochemical Stability
Recent research has explored the use of fatty acids, including this compound, in creating vesicles that act as UV-C shields. These vesicles can potentially protect early life forms from harmful UV radiation while facilitating the formation of fundamental biological molecules . The photochemical properties of these fatty acids make them suitable candidates for materials that require stability under UV exposure.
Emulsification and Stabilization
The amphiphilic nature of this compound allows it to function effectively as an emulsifier in various formulations. Its ability to stabilize oil-in-water emulsions is valuable in food science and cosmetic applications, where maintaining product consistency is crucial.
Bioremediation
The capacity of certain bacteria to metabolize long-chain fatty acids like this compound suggests potential applications in bioremediation. These microorganisms can break down environmental pollutants, thus contributing to soil and water decontamination efforts .
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings/Implications |
---|---|---|
Biochemistry | Fatty Acid Activation | Essential for PHA production; activated by FadD enzyme |
Biosynthesis | Alkene Production in Plants | Influences metabolic pathways; useful for bioengineering |
Materials Science | UV-C Shielding | Protects biological molecules; enhances photochemical stability |
Environmental Science | Bioremediation | Potential for pollutant degradation by specific bacteria |
Case Studies
- PHA Production : A study on Pseudomonas putida highlighted the role of FadD in activating this compound for PHA synthesis, demonstrating its industrial relevance for biodegradable plastics .
- Plant Metabolism : Research on safflower showed that synthetic deuterated versions of this compound could alter alkene biosynthesis, providing insights into plant oil production mechanisms .
- Material Development : Investigations into fatty acid vesicles indicated that this compound could serve as a building block for materials designed to withstand UV radiation, suggesting applications in protective coatings or packaging .
Comparison with Similar Compounds
12-Phenyldodecanoic acid can be compared with other similar compounds such as:
12-Bromododecanoic Acid: This compound has a bromine atom instead of a phenyl group.
12-Hydroxydodecanoic Acid: This compound contains a hydroxyl group, making it more hydrophilic compared to this compound.
The uniqueness of this compound lies in its aromatic phenyl group, which imparts specific chemical and physical properties that are not present in its analogs .
Biological Activity
12-Phenyldodecanoic acid (CAS No. 14507-27-8) is a fatty acid characterized by its long carbon chain and aromatic phenyl group, which contributes to its unique biological properties. This compound has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This article explores the biological activity of this compound, highlighting its metabolic pathways, interactions with enzymes, and potential applications in biotechnology and medicine.
- Molecular Formula : C₁₈H₂₈O₂
- Molecular Weight : 276.41 g/mol
- Synonyms : Benzenedodecanoic acid, 12-phenyllauric acid
Metabolism and Enzymatic Activity
Research indicates that this compound is effectively activated by fatty acyl-CoA synthetases (FACS), particularly the enzyme FadD from Pseudomonas putida CA-3. This enzyme exhibits a high catalytic efficiency with long-chain aromatic substrates, including this compound, which is crucial for the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria.
Enzyme Kinetics
The activation of this compound by FadD is characterized by the following kinetic parameters:
- : Higher values for aromatic substrates compared to aliphatic counterparts.
- : Indicates substrate affinity; lower values suggest better enzyme-substrate interactions.
In a study conducted by Garcia et al., the deletion of the fadD gene resulted in impaired growth and reduced PHA accumulation when using aromatic substrates like this compound, highlighting its essential role in bacterial metabolism .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. Its structural characteristics allow it to disrupt microbial membranes, making it a potential candidate for developing new antimicrobial agents. The compound's ability to inhibit bacterial growth was noted in studies involving gut bacteria, suggesting its role in plant-insect interactions .
Role in Polyhydroxyalkanoate Production
The ability of Pseudomonas putida to utilize this compound for PHA production underscores its significance in biopolymer synthesis. PHAs are biodegradable plastics that have gained interest as sustainable alternatives to petroleum-based plastics. The incorporation of aromatic monomers into PHA chains enhances the material's properties, such as thermal stability and mechanical strength .
Case Studies
- PHA Production from Aromatic Substrates :
- Antimicrobial Efficacy :
Summary Table of Biological Activities
Properties
IUPAC Name |
12-phenyldodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHFJJSVBVZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162876 | |
Record name | 12-Phenyllauric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14507-27-8 | |
Record name | 12-Phenyllauric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Phenyllauric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14507-27-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural significance of 12-phenyldodecanoic acid?
A: this compound serves as a valuable tool in understanding the biosynthesis of 1-alkenes in plants, specifically in safflower (Carthamus tinctorius L.) []. Researchers utilized synthetically deuterated forms of this compound to track the origin of specific hydrogen atoms during the conversion of fatty acids to 1-alkenes. This led to a deeper understanding of the enzymatic mechanisms involved in this process.
Q2: How does this compound contribute to our understanding of 1-alkene biosynthesis in plants?
A: Studies using deuterated this compound demonstrated that during the formation of 1-alkenes, a single hydrogen atom from the C-3 position and carbon dioxide from the C-1 position of the precursor fatty acid are lost []. This finding, coupled with the observation of a strong isotope effect, supports a mechanism involving an initial enzymatic attack on a non-activated hydrogen at the C-3 position, occurring simultaneously with fragmentation into the 1-alkene and carbon dioxide.
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